

The Strategic Versatility of the Phthalazine Scaffold: A Comparative Guide to Bioactive Derivatives

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Compound of Interest

Compound Name: **1-Chloro-7-methoxyphthalazine**

Cat. No.: **B1628398**

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To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a deep dive into the chemical versatility and biological significance of the phthalazine core. While our initial focus was to be a direct performance comparison of **1-chloro-7-methoxyphthalazine**, the available literature underscores its primary role as a highly valuable and reactive intermediate. Consequently, this guide will illuminate the potential of the **1-chloro-7-methoxyphthalazine** scaffold by comparing the experimentally determined performance of diverse phthalazine derivatives that can be accessed through nucleophilic substitution at the C1 position. We will explore derivatives exhibiting potent anticancer, antimicrobial, and anticonvulsant activities, providing the quantitative data and detailed methodologies necessary to inform your research and development endeavors.

The Phthalazine Nucleus: A Privileged Scaffold in Medicinal Chemistry

Phthalazine (2,3-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with the presence of two nitrogen atoms, provides a unique scaffold for interacting with various biological targets. The ability to readily functionalize the phthalazine ring, particularly at the C1 and C4 positions, has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities.

[1]

The 1-chlorophthalazine moiety, in particular, is a cornerstone for synthetic chemists. The chlorine atom at the C1 position acts as an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of substituents, including those containing oxygen, nitrogen, and sulfur nucleophiles, thereby enabling the generation of large and diverse chemical libraries for biological screening.

[1][2]

1-Chloro-7-methoxyphthalazine: A Key Synthetic Intermediate

1-Chloro-7-methoxyphthalazine (CAS No: 102196-78-1) is a substituted chlorophthalazine that serves as a prime starting material for the synthesis of more complex molecules.[3] The methoxy group at the 7-position can influence the electronic properties of the ring system and may play a role in modulating the biological activity and pharmacokinetic properties of its downstream derivatives.

General Synthesis of 1-Chlorophthalazines

The synthesis of 1-chlorophthalazines is typically a two-step process starting from the corresponding phthalic anhydride. The general procedure involves the formation of a phthalazinone intermediate, followed by chlorination.

Experimental Protocol: Synthesis of 1-Chlorophthalazine from Phthalazin-1(2H)-one[4]

- Reaction Setup: In a 3-necked flask equipped with a temperature probe and a condenser, charge one mole equivalent of the appropriate phthalazin-1(2H)-one.
- Chlorination: Add 3.8 to 7.7 mole equivalents of phosphorus oxychloride (POCl_3).
- Heating: Stir the slurry and heat to approximately 70°C. Once the reaction is initiated, remove the heat source and allow the mixture to cool to room temperature.
- Work-up: Carefully pour the reaction mixture in portions over crushed ice.
- Isolation: The resulting 1-chlorophthalazine precipitate can be collected by filtration. To avoid degradation, it is often recommended to use the moist chloro compound directly in the subsequent reaction.

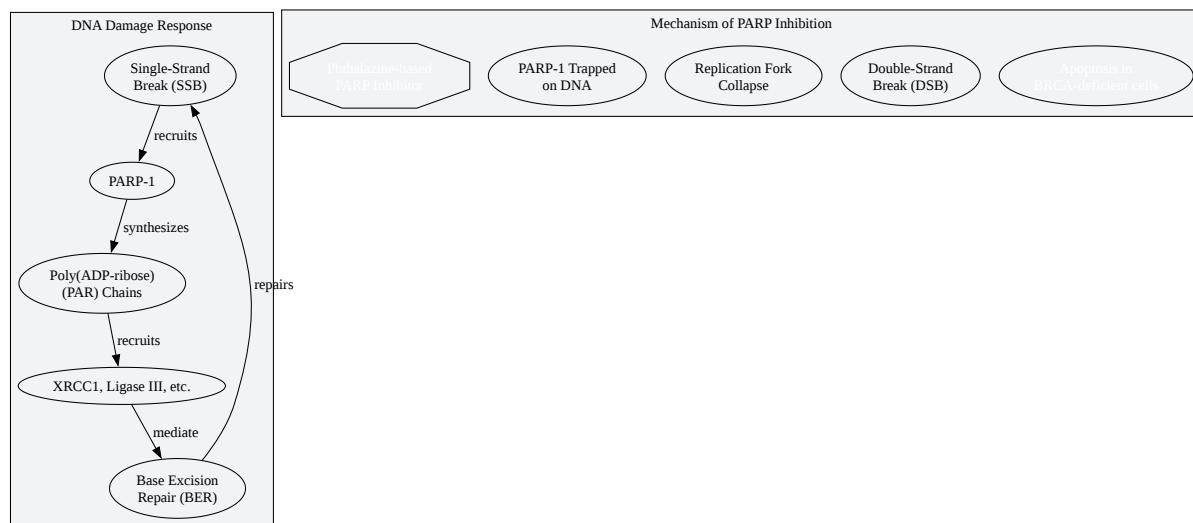
Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent used to convert the hydroxyl group of the phthalazinone tautomer into a chloro group. The use of excess POCl_3 ensures the complete conversion of the starting material. The reaction is quenched with ice to hydrolyze the remaining POCl_3 and precipitate the product.

Comparative Performance of Phthalazine Derivatives in Oncology

The phthalazine scaffold is a key component of several successful anticancer agents. Two of the most prominent areas of investigation are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Phthalazine Derivatives as PARP Inhibitors

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality.

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Compound ID	PARP-1 IC ₅₀ (nM)	Antiproliferative Activity (IC ₅₀ in μM) against BRCA1-deficient MDA-MB-436 cells	Reference
Olaparib (Standard)	1.5	0.01	[2]
LG-12	2.1	0.03	[2]

Analysis: The data demonstrates that novel phthalazinone derivatives, such as LG-12, can be synthesized to exhibit potent PARP-1 inhibition, with enzymatic and cellular activities comparable to the approved drug Olaparib. The core phthalazinone structure is crucial for binding to the catalytic domain of PARP-1.

Phthalazine Derivatives as VEGFR-2 Inhibitors

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Inhibiting VEGFR-2 can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

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Comparative Data: Phthalazine-based VEGFR-2 Inhibitors and Cytotoxicity

Compound ID	VEGFR-2 IC ₅₀ (μM)	Cytotoxicity IC ₅₀ (μM) against HCT-116 cells	Cytotoxicity IC ₅₀ (μM) against MCF-7 cells	Reference
Sorafenib (Standard)	0.1 ± 0.02	5.47 ± 0.3	7.26 ± 0.3	[2]
Compound 7a	0.11 ± 0.01	6.04 ± 0.30	8.8 ± 0.45	[2]
Compound 7b	0.31 ± 0.03	13.22 ± 0.22	17.9 ± 0.50	[2]

Analysis: These results highlight the potential of phthalazine derivatives as potent VEGFR-2 inhibitors. The structure-activity relationship often shows that substitutions on the phthalazine ring and the nature of the appended moieties significantly influence both the enzymatic inhibition and the cellular cytotoxicity. The close correlation between VEGFR-2 inhibition and cytotoxicity suggests that the anticancer effect of these compounds is, at least in part, mediated through the inhibition of angiogenesis.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

- **Reagent Preparation:** Prepare a kinase buffer, recombinant VEGFR-2 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. Prepare serial dilutions of the test compounds.
- **Reaction Initiation:** In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, peptide substrate, and the test compounds. Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- **Detection:** Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration and determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial and Anticonvulsant Potential of Phthalazine Derivatives

Beyond oncology, the phthalazine scaffold has shown promise in developing agents against infectious diseases and neurological disorders.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Phthalazine derivatives have been investigated for their activity against a range of bacteria and fungi.

Comparative Data: Antimicrobial Activity of Phthalazine Derivatives (Minimum Inhibitory Concentration - MIC in μ g/mL)

Compound ID	S. aureus	B. subtilis	E. coli	P. aeruginosa	Reference
Chloramphenicol (Standard)	25	25	50	50	[2]
Compound 3g	>200	>200	25	3.12	[2]
Compound 3j	>200	>200	50	6.25	[2]

Analysis: The data indicates that specific polyfunctionally substituted phthalazines can exhibit potent and selective antimicrobial activity, particularly against Gram-negative bacteria like *P. aeruginosa*. The nature and position of substituents on the phthalazine ring are critical for determining the spectrum and potency of antimicrobial action.

Experimental Protocol: Broth Microdilution MIC Assay

- Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
- Inoculation: Add a standardized suspension of the test microorganism to each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity

Phthalazine derivatives have been explored for their potential to treat epilepsy. Their mechanism of action is often linked to the modulation of ion channels or neurotransmitter receptors in the central nervous system.

Comparative Data: Anticonvulsant Activity of Phthalazine Derivatives (Maximal Electroshock Test - MES)

Compound ID	ED ₅₀ (mg/kg)	Protective Index (PI = TD ₅₀ /ED ₅₀)	Reference
Carbamazepine (Standard)	8.8	7.9	[2]
Compound 14	9.3	>10.7	[2]

Analysis: Compound 14, a triazolophthalazine derivative, demonstrates anticonvulsant potency comparable to the standard drug carbamazepine in the MES test, but with a potentially wider safety margin as indicated by its higher protective index. This suggests that the fusion of other heterocyclic rings to the phthalazine core can lead to compounds with potent CNS activity.

Conclusion and Future Directions

While **1-chloro-7-methoxyphthalazine** itself is not extensively studied for its direct biological effects, its role as a strategic synthetic intermediate is undeniable. The chlorine atom at the C1 position provides a reactive handle for the synthesis of a vast array of phthalazine derivatives with diverse and potent pharmacological activities. The comparative data presented in this guide for anticancer, antimicrobial, and anticonvulsant phthalazines underscore the immense potential of this scaffold in drug discovery.

Future research should focus on leveraging the reactivity of **1-chloro-7-methoxyphthalazine** and other similar intermediates to:

- Expand Chemical Diversity: Systematically explore a wider range of nucleophilic substitution reactions to generate novel derivatives.
- Structure-Activity Relationship (SAR) Studies: Conduct comprehensive SAR studies to understand the influence of substituents at various positions on the phthalazine ring on biological activity and selectivity.
- Mechanism of Action Studies: Elucidate the precise molecular mechanisms by which these compounds exert their therapeutic effects.

By continuing to explore the synthetic versatility of the phthalazine nucleus, the scientific community is well-positioned to develop the next generation of innovative therapeutics for a wide range of human diseases.

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